molecular formula C23H21N3O3S2 B2823087 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-16-5

4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2823087
CAS No.: 886940-16-5
M. Wt: 451.56
InChI Key: HZTBPNQHEFLLJX-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with ethylsulfonyl, methylbenzo[d]thiazolyl, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl moiety is typically introduced through a condensation reaction involving 4-methylbenzo[d]thiazole-2-amine and the benzamide intermediate.

    Addition of the Pyridinylmethyl Group: Finally, the pyridinylmethyl group is added via a nucleophilic substitution reaction, using pyridine-2-carboxaldehyde and a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It could also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include oxidative stress pathways, inflammatory mediators, or other cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-(Ethylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide lies in its specific combination of functional groups, which confer distinct electronic, steric, and chemical properties. This makes it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses.

By comparing it with similar compounds, researchers can better understand its unique properties and optimize its use in different fields.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-31(28,29)19-12-10-17(11-13-19)22(27)26(15-18-8-4-5-14-24-18)23-25-21-16(2)7-6-9-20(21)30-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBPNQHEFLLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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